Chitin synthase inhibitor 13
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Overview
Description
Chitin synthase inhibitor 13 is a compound that targets chitin synthase, an enzyme responsible for the synthesis of chitin. Chitin is a structural polysaccharide found in the cell walls of fungi, the exoskeletons of arthropods, and other organisms. Inhibiting chitin synthase can disrupt the formation of chitin, making chitin synthase inhibitors valuable in antifungal and insecticidal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chitin synthase inhibitor 13 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes purification steps such as crystallization, filtration, and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Chitin synthase inhibitor 13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
Chitin synthase inhibitor 13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of chitin synthesis and inhibition.
Biology: Investigated for its role in disrupting chitin synthesis in various organisms, including fungi and insects.
Medicine: Explored as a potential antifungal and insecticidal agent, with applications in treating fungal infections and controlling insect populations.
Industry: Utilized in the development of new antifungal and insecticidal products for agricultural and pharmaceutical purposes .
Mechanism of Action
Chitin synthase inhibitor 13 exerts its effects by binding to the active site of chitin synthase, thereby preventing the enzyme from catalyzing the formation of chitin. This inhibition disrupts the structural integrity of the cell walls in fungi and the exoskeletons of insects, leading to their death. The molecular targets and pathways involved include the inhibition of chitin synthase activity and the subsequent disruption of chitin biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Nikkomycin Z: A well-known chitin synthase inhibitor used in antifungal applications.
Polyoxin B: Another chitin synthase inhibitor with similar antifungal properties
Uniqueness
Chitin synthase inhibitor 13 is unique in its specific binding affinity and inhibitory potency compared to other chitin synthase inhibitors. Its distinct chemical structure allows for more effective inhibition of chitin synthase, making it a valuable compound in antifungal and insecticidal research .
Properties
Molecular Formula |
C21H19N5O5S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
(E)-N-(4-nitrophenyl)-N'-(4-oxospiro[1,3-dihydroquinazoline-2,3'-thiolane]-6-yl)but-2-enediamide |
InChI |
InChI=1S/C21H19N5O5S/c27-18(22-13-1-4-15(5-2-13)26(30)31)7-8-19(28)23-14-3-6-17-16(11-14)20(29)25-21(24-17)9-10-32-12-21/h1-8,11,24H,9-10,12H2,(H,22,27)(H,23,28)(H,25,29)/b8-7+ |
InChI Key |
HVBITJXHJATQKU-BQYQJAHWSA-N |
Isomeric SMILES |
C1CSCC12NC3=C(C=C(C=C3)NC(=O)/C=C/C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2 |
Canonical SMILES |
C1CSCC12NC3=C(C=C(C=C3)NC(=O)C=CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2 |
Origin of Product |
United States |
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